N-benzyl-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide
Description
This compound features a 1H-imidazole core substituted at position 5 with a hydroxymethyl group and at position 2 with a sulfanyl-linked 3-(trifluoromethyl)benzyl moiety. The trifluoromethyl group enhances electron-withdrawing effects, while the hydroxymethyl group may improve aqueous solubility.
Properties
IUPAC Name |
N-benzyl-2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c22-21(23,24)17-8-4-7-16(9-17)14-30-20-26-11-18(13-28)27(20)12-19(29)25-10-15-5-2-1-3-6-15/h1-9,11,28H,10,12-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAYOSVJLXMIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC(=CC=C3)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (RN: 6038-63-7)
- Structural Differences :
- Replaces the imidazole core with a benzimidazole ring.
- Methoxy group at position 5 instead of hydroxymethyl.
- Acetamide is linked to a 3-(trifluoromethyl)phenyl group rather than benzyl.
- Functional Implications :
N-[3-Fluoro-4-({2-[5-(trifluoromethyl)-1H-imidazol-2-yl]oxy}phenyl)acetamide (7a) and Derivatives (9c, 9d)
- Structural Differences :
- Contains a trifluoromethyl-imidazole linked via an ether (oxy) group instead of a thioether (sulfanyl).
- Derivatives 9c and 9d incorporate acyl urea groups, absent in the target compound.
- Biological Activity :
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
- Structural Differences :
- Benzimidazole-thioacetamido core with a dinitrophenyl-benzamide substituent.
- Lacks the hydroxymethyl and trifluoromethyl groups.
- Functional Implications :
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (511276-56-5)
- Structural Differences :
- Replaces imidazole with a 1,2,4-thiadiazole ring.
- Methylsulfanyl and fluorophenyl substituents alter electronic properties.
- Functional Implications: Thiadiazoles are known for antiviral and antimicrobial activities. The fluorophenyl group enhances lipophilicity and blood-brain barrier penetration .
Key Structural and Functional Trends
Core Heterocycle Variations
Substituent Effects
Linkage and Acetamide Modifications
- Thioether vs. Ether: Thioethers (target compound, W1) provide stronger sulfur-mediated binding to metal ions in enzymes.
- Benzyl vs. Fluorophenyl or dinitrophenyl groups (W1, 511276-56-5) modulate electronic effects and solubility .
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